molecular formula C23H23IN2 B10772207 1,1'-Diethyl-2,2'-cyanine iodide CAS No. 63902-24-9

1,1'-Diethyl-2,2'-cyanine iodide

Cat. No.: B10772207
CAS No.: 63902-24-9
M. Wt: 454.3 g/mol
InChI Key: GMYRVMSXMHEDTL-UHFFFAOYSA-M
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Preparation Methods

The synthesis of decynium 22 involves the reaction of 1-ethylquinolinium iodide with 1-ethyl-2-quinolinium iodide under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures

Chemical Reactions Analysis

Decynium 22 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Decynium 22 has several scientific research applications, including:

Comparison with Similar Compounds

Decynium 22 is unique in its ability to inhibit both PMAT and OCTs with high affinity. Similar compounds include:

These compounds highlight the uniqueness of decynium 22 in its dual inhibition of PMAT and OCTs, making it a valuable tool in neuropharmacology research.

Properties

IUPAC Name

(2E)-1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N2.HI/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYRVMSXMHEDTL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20766-49-8 (Parent)
Record name Pseudoisocyanine iodide
Source ChemIDplus
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DSSTOX Substance ID

DTXSID90883627
Record name 1,1'-Diethyl-2,2'-cyanine iodide
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Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

977-96-8, 63902-24-9
Record name Pseudoisocyanine
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Record name Pseudoisocyanine iodide
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Record name Pseudoisocyanin
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Record name Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide (1:1)
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Record name 1,1'-Diethyl-2,2'-cyanine iodide
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Record name 1-ethyl-2-[(1-ethyl-2(1H)-quinolylidene)methyl]quinolinium iodide
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Record name PSEUDOISOCYANINE IODIDE
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